molecular formula C18H25N5O7 B1436550 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate CAS No. 177216-32-9

2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate

Cat. No. B1436550
M. Wt: 423.4 g/mol
InChI Key: LQZYGPASWDRRFI-UHFFFAOYSA-N
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Description

O,O',N-Tripropanal Ganciclovir (Ganciclovir EP Impurity J) is derived from Ganciclovir, which is a nucleoside analog structurally related to Acyclovir. Ganciclovir is an antiviral.

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrochemical Fluorination

    The compound's synthesis was explored in the context of electrochemical fluorination for producing perfluorinated ethers. This process involved partly fluorinated tertiary amines and yielded various products, indicating potential applications in chemical synthesis and materials science (Ono et al., 1985).

  • X-ray Crystallographic Analysis

    Another compound, 1,3-bis(3-cyano-6,6-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)- propane, structurally related to the query compound, was synthesized and analyzed using X-ray crystallography. This study provided insights into molecular structures, potentially relevant for understanding similar compounds (Fleisher et al., 2009).

  • Antimicrobial Activities

    Synthesis of related purin derivatives showed antimicrobial properties, suggesting potential applications in developing new antibacterial agents (Sharma et al., 2004).

Enzymatic Processes and Catalysis

  • Protease-mediated Synthesis

    Enzymatic processes were employed in the synthesis of a Valganciclovir intermediate, a compound related to the query. This process utilized bacterial alkaline protease, indicating potential in biocatalysis and pharmaceutical synthesis (Sethi et al., 2014).

  • DABCO-catalyzed Reactions

    The DABCO-catalyzed hydrolysis and alcoholysis of a related purin compound were studied, revealing the utility of specific catalysts in organic synthesis (Linn et al., 1994).

Molecular and Structural Studies

  • Molecular Docking Studies

    The synthesis of a ninhydrin derivative related to the query compound involved detailed structural and electronic analysis, including molecular docking studies. This indicates potential applications in computational chemistry and drug design (Ghalib et al., 2019).

  • Reactions with Nucleophiles

    Studies on 2-chloro-9-phenyl-9H-purine, a compound structurally related to the query, explored its reactions with various nucleophiles. This research contributes to the understanding of purin chemistry (Tanji et al., 1987).

Biodegradation and Environmental Applications

  • Biodegradation Studies: Research on propane-oxidizing bacteria degrading gasoline oxygenates provides insights into environmental applications of related compounds. This could be relevant for environmental remediation or bioconversion processes (Steffan et al., 1997).

Material Science and Polymer Research

  • New Complexes of Gadolinium

    The study of dicarboxylate diphosphabetaines complexed with gadolinium, a process involving a compound similar to the query, could have implications in material science and medical imaging (Bakhtiyarov et al., 2021).

  • Dental Composite Research

    The use of Bis-GMA, a compound related to the query, in dental composites demonstrates applications in biomaterials and polymer science (Pereira et al., 2002).

properties

IUPAC Name

[2-[[6-oxo-2-(propanoylamino)-1H-purin-9-yl]methoxy]-3-propanoyloxypropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O7/c1-4-12(24)20-18-21-16-15(17(27)22-18)19-9-23(16)10-30-11(7-28-13(25)5-2)8-29-14(26)6-3/h9,11H,4-8,10H2,1-3H3,(H2,20,21,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZYGPASWDRRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)CC)COC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170271
Record name 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate

CAS RN

177216-32-9
Record name Ganciclovir Specified Impurity D [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177216329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(PROPANOYLAMINO)-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)PROPANE-1,3-DIYL DIPROPANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320PG0G2RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Reactant of Route 2
Reactant of Route 2
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Reactant of Route 3
Reactant of Route 3
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Reactant of Route 4
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Reactant of Route 5
Reactant of Route 5
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate
Reactant of Route 6
2-(2-(Propanoylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl dipropanoate

Citations

For This Compound
1
Citations
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Method A, using 0.300 g of the substance and methanol as solvent. The substance to be examined has a limited solubility in methanol and will appear as a slurry. Replace the solvent …
Number of citations: 1 apps.who.int

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